Hepsin Chromogenic Substrate
Overview
Description
Hepsin Chromogenic Substrate is a synthetic compound used primarily in biochemical assays to measure the activity of the enzyme hepsin. Hepsin is a type II transmembrane serine protease that plays a significant role in various physiological and pathological processes, including tumor progression and metastasis. The chromogenic substrate is designed to produce a color change upon enzymatic cleavage, allowing for the quantification of hepsin activity in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hepsin Chromogenic Substrate typically involves the coupling of a peptide sequence to a chromophore. The peptide sequence is designed to mimic the natural substrate of hepsin, ensuring specificity. The chromophore, often p-nitroaniline, is attached to the peptide through a series of chemical reactions, including peptide bond formation and chromophore attachment. The reaction conditions usually involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the substrate’s specificity and sensitivity .
Chemical Reactions Analysis
Types of Reactions: Hepsin Chromogenic Substrate primarily undergoes enzymatic cleavage reactions. When hepsin cleaves the peptide bond in the substrate, it releases the chromophore, resulting in a color change that can be measured spectrophotometrically .
Common Reagents and Conditions: The enzymatic reaction typically occurs in a buffered solution at physiological pH. Common reagents include buffers such as Tris-HCl and enzyme stabilizers to maintain the activity of hepsin during the assay .
Major Products Formed: The major product formed from the enzymatic cleavage of this compound is the free chromophore, p-nitroaniline, which produces a yellow color that can be quantified by measuring absorbance at 405 nm .
Scientific Research Applications
Hepsin Chromogenic Substrate is widely used in scientific research for various applications:
Mechanism of Action
Hepsin Chromogenic Substrate works by mimicking the natural substrate of hepsin. When hepsin cleaves the peptide bond in the substrate, it releases the chromophore, resulting in a color change. This color change is proportional to the enzymatic activity of hepsin and can be quantified spectrophotometrically . The molecular targets of hepsin include various extracellular matrix proteins and growth factors, which hepsin cleaves to regulate processes such as cell migration and invasion .
Comparison with Similar Compounds
Hepsin Chromogenic Substrate is unique in its specificity for hepsin. Similar compounds include substrates for other serine proteases, such as:
Trypsin Chromogenic Substrate: Specific for trypsin and used in similar enzymatic assays.
Chymotrypsin Chromogenic Substrate: Specific for chymotrypsin and used to measure its activity.
Elastase Chromogenic Substrate: Specific for elastase and used in assays to measure its activity.
These substrates differ in their peptide sequences and chromophores, which are designed to ensure specificity for their respective enzymes. This compound is unique in its ability to specifically measure hepsin activity, making it a valuable tool in research and clinical diagnostics .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6.ClH/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16;/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25);1H/t15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZDSBFVMGNDJ-FRKSIBALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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